4,4'-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol
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Overview
Description
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol is an organosilicon compound with the molecular formula C24H22O3Si2 This compound is characterized by the presence of two phenol groups attached to a central disiloxane core, which is further substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol typically involves the reaction of aryl iodides with 1,1,3,3-tetramethyldisiloxane in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the mixture is stirred at room temperature for several hours to a day . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form silanol derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, silanol derivatives, and substituted phenyl compounds
Scientific Research Applications
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The disiloxane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,1,3,3-Tetraphenyldisiloxane-1,3-diol
- 1,1,3,3-Tetramethyldisiloxane
- 4,4’-(Ethene-1,1,2,2-tetrayl)tetraphenol
Uniqueness
4,4’-(1,1,3,3-Tetraphenyldisiloxane-1,3-diyl)diphenol is unique due to its combination of phenol groups and a disiloxane core, which imparts distinct chemical and physical properties
Properties
CAS No. |
125167-54-6 |
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Molecular Formula |
C36H30O3Si2 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
4-[[(4-hydroxyphenyl)-diphenylsilyl]oxy-diphenylsilyl]phenol |
InChI |
InChI=1S/C36H30O3Si2/c37-29-21-25-35(26-22-29)40(31-13-5-1-6-14-31,32-15-7-2-8-16-32)39-41(33-17-9-3-10-18-33,34-19-11-4-12-20-34)36-27-23-30(38)24-28-36/h1-28,37-38H |
InChI Key |
IMWGZHSJQYFBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)O)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)O |
Origin of Product |
United States |
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